molecular formula C10H17NO2 B2617389 Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate CAS No. 1492853-42-5

Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate

Cat. No.: B2617389
CAS No.: 1492853-42-5
M. Wt: 183.251
InChI Key: FCMAUENYMFNXBR-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 1-(cyclopropylmethyl)-2-pyrrolidinecarboxylate. This naming convention follows the established rules for heterocyclic compounds where the pyrrolidine ring serves as the parent structure, with the cyclopropylmethyl group attached to the nitrogen atom at position 1, and the carboxylate ester functionality located at position 2 of the pyrrolidine ring. The structural representation reveals a five-membered saturated nitrogen-containing heterocycle with specific substitution patterns that define its chemical behavior and properties.

The complete structural formula can be expressed through the International Chemical Identifier string: 1S/C10H17NO2/c1-13-10(12)9-3-2-6-11(9)7-8-4-5-8/h8-9H,2-7H2,1H3. This identifier provides a unique textual representation of the molecular structure, encoding the connectivity and atomic arrangements within the compound. The corresponding International Chemical Identifier Key FCMAUENYMFNXBR-UHFFFAOYSA-N serves as a shortened, hashed version of the full identifier for database searching and cross-referencing purposes.

The Simplified Molecular Input Line Entry System representation offers another structural notation: C1CCN(C1)C(=O)OCC2CC2. This linear notation system provides a readable format for representing the molecular structure in computational chemistry applications and database systems. The representation clearly shows the pyrrolidine ring connectivity, the ester linkage, and the cyclopropylmethyl substitution pattern in a compact format suitable for chemical informatics applications.

Alternative Chemical Designations and Registry Identifiers

Multiple registry systems and databases employ various identifier codes for this compound, reflecting its significance in chemical research and commercial applications. The Chemical Abstracts Service Registry Number 1492853-42-5 provides the primary unique identifier used across scientific literature and commercial chemical suppliers. This registry number ensures unambiguous identification of the compound across different databases and research publications.

The Molecular Design Limited number MFCD16160260 represents another important identifier used in chemical inventory systems and research databases. This coding system facilitates tracking and cataloging of chemical compounds in institutional and commercial settings. Additional synonyms include L-Proline, 1-(cyclopropylmethyl)-, methyl ester, which emphasizes the relationship to the amino acid proline.

Commercial suppliers utilize various catalog numbers for procurement and inventory management. Combi-Blocks Incorporated assigns the identifier SH-6543 for this compound, while other suppliers employ their own internal numbering systems. These commercial identifiers facilitate ordering and supply chain management for research institutions and chemical companies requiring this compound for synthetic applications.

Properties

IUPAC Name

methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-10(12)9-3-2-6-11(9)7-8-4-5-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMAUENYMFNXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate typically involves the esterification of 1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid. This can be achieved through the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on biological activity. It may serve as a model compound in the investigation of enzyme-substrate interactions and metabolic pathways .

Medicine: Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate with other pyrrolidine-2-carboxylate derivatives, focusing on substituent effects, synthetic methodologies, and reported properties.

Substituent Diversity and Structural Effects
Compound Name Substituent at N-1 Key Features Physical Properties (if available) Reference
This compound Cyclopropylmethyl High ring strain, potential for enhanced rigidity Discontinued; no reported melting point or yield
Methyl 1-((benzamido)carbo-N-thioly)-5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (1c) Benzamido-thioly, 4-chlorophenyl, phenylsulfonyl Bulky substituents; sulfonyl group enhances polarity Solid; yield and melting point not specified
Ethyl-(2S)-1-(3-phenylpropyl)pyrrolidine-2-carboxylate (102) 3-Phenylpropyl Linear hydrophobic chain; chiral center Yellowish oil; 73% yield
Ethyl (2S)-1-[2-(diphenylphosphanyl)phenyl]pyrrolidine-2-carboxylate (103) Diphenylphosphanyl-phenyl Electron-rich phosphine group; potential for metal coordination White solid; 86% yield
(2R)-1-{4-[6-[2-(2-Aminoacetamido)pyridin-3-yl]benzenesulfonyl}pyrrolidine-2-carboxylate Methyl Ester (7d) Benzenesulfonyl, aminoacetamido-pyridinyl Polar sulfonyl and amide groups; potential hydrogen bonding Yellow oil; 49.1% yield, m.p. 170.2–173.5°C

Key Observations :

  • The cyclopropylmethyl group in the target compound introduces steric strain and compact hydrophobicity, contrasting with bulkier substituents like benzamido-thioly or phenylsulfonyl groups in compound 1c .
  • Linear alkyl chains (e.g., 3-phenylpropyl in 102 ) lack the conformational rigidity of cyclopropane but offer flexibility for hydrophobic interactions .
  • Polar substituents (e.g., sulfonyl, aminoacetamido in 7d) increase water solubility and hydrogen-bonding capacity compared to the nonpolar cyclopropane ring .

Critical Analysis of Structural and Functional Trends

  • Steric Effects : Cyclopropane’s rigidity may reduce entropy penalties in binding compared to flexible alkyl chains (e.g., 102 ) but could limit adaptability to diverse binding pockets.
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in 1c ) increase electrophilicity, whereas cyclopropane’s electron-deficient nature might influence π-π or charge-transfer interactions.
  • Synthetic Accessibility : Bulky or polar substituents (e.g., in 7d ) require multi-step syntheses, whereas cyclopropane-containing compounds may face challenges in regioselective functionalization.

Biological Activity

Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group and a methyl ester at the carboxylic acid position. The molecular formula is C10H15NO2C_{10}H_{15}NO_2, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The cyclopropylmethyl moiety is significant for influencing the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function by:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions, acting as either an agonist or antagonist depending on the target.
  • Receptor Binding : Its structural features enhance binding affinity to various biological targets, potentially leading to improved therapeutic efficacy.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Enzyme Inhibition : Studies indicate that this compound may act as an enzyme inhibitor, particularly in pathways related to inflammation and pain management.
  • Antimicrobial Activity : Variants of pyrrolidine derivatives have shown potential antimicrobial properties, suggesting similar capabilities for this compound.
  • Analgesic Properties : The compound has been linked to analgesic effects, making it a candidate for further exploration in pain relief applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructural FeaturesNotable Activities
Methyl pyrrolidine-2-carboxylatePyrrolidine ring, methyl esterAnalgesic properties
tert-butyl 2-methyl-4-{[1-(methylamino)cyclopropyl]methyl}pyrrolidine-1-carboxylateContains tert-butyl group and amino functionalityPotential antidepressant
N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-methylbenzenesulfonamideSulfonamide group enhances solubilityAntimicrobial activity

The presence of the cyclopropylmethyl group in this compound distinguishes it from these compounds, influencing its reactivity and biological profile.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate and its analogs?

  • Methodology : Multi-component reactions (e.g., Ugi reaction) or stepwise functionalization of pyrrolidine scaffolds are commonly employed. For example, substituting the cyclopropane methyl group onto a pyrrolidine ring via alkylation or reductive amination can yield the target compound. Evidence from analogous syntheses shows that L-proline derivatives are often used as chiral precursors, with yields ranging from 8% to 41% depending on steric and electronic factors .
  • Optimization : Adjusting reaction temperature, solvent polarity (e.g., dichloromethane or ethanol), and stoichiometry of reagents (e.g., tosyl chloride or carbamoylating agents) can improve yields. Purification via flash chromatography (30–40% ethyl acetate in petroleum ether) is recommended .

Q. How can the stereochemical configuration of this compound be verified?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze coupling constants in 1H^1H NMR (e.g., vicinal coupling for pyrrolidine ring protons) and 13C^{13}C NMR chemical shifts for ester and cyclopropane groups.
  • Optical Rotation : Compare experimental [α]D[\alpha]_D values with literature data for chiral pyrrolidine derivatives (e.g., [α]D=35.4[\alpha]_D = -35.4 in CHCl3_3) .
  • Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Solubility : Similar pyrrolidine esters show moderate solubility in polar aprotic solvents (e.g., DMSO: ~80 mg/mL; ethanol: ~79 mg/mL) but limited solubility in water (~2.5 mg/mL). Pre-formulation with PEG300 and Tween-80 enhances aqueous solubility for in vivo studies .
  • Stability : Store at -20°C under inert atmosphere to prevent ester hydrolysis or cyclopropane ring opening. Monitor degradation via TLC or LC/MS during long-term storage .

Advanced Research Questions

Q. How does the cyclopropane substituent influence the compound’s conformational flexibility and bioactivity?

  • Conformational Analysis : Cyclopropane introduces ring strain and restricts rotational freedom, stabilizing specific pyrrolidine ring puckering modes. Use X-ray crystallography (e.g., SHELXL refinement) or DFT calculations to map energy minima .
  • Bioactivity Implications : The cyclopropane group may enhance membrane permeability or target binding via hydrophobic interactions. Compare IC50_{50} values against analogs with bulkier substituents (e.g., tert-butyl) to assess steric effects .

Q. What mechanistic insights can be gained from studying hydrolysis kinetics of the methyl ester moiety?

  • Experimental Design : Monitor ester hydrolysis in buffered solutions (pH 2–10) using HPLC or 1H^1H NMR. Pseudo-first-order kinetics can reveal pH-dependent rate constants.
  • Data Interpretation : Faster hydrolysis under alkaline conditions suggests nucleophilic acyl substitution. Compare with proline methyl ester analogs (e.g., L-proline methyl ester, CAS 2577-48-2) to assess electronic effects of the cyclopropane group .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Docking Studies : Use software like AutoDock Vina to model binding poses with proteins (e.g., cathepsin B). Focus on hydrogen bonding between the pyrrolidine nitrogen or ester carbonyl and active-site residues.
  • MD Simulations : Run 100-ns trajectories to evaluate binding stability and conformational dynamics. Validate predictions with SPR or ITC binding assays .

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